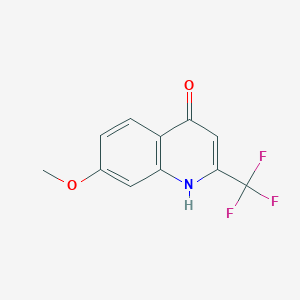

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHIYSRJLNWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347144 | |

| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-85-2 | |

| Record name | 7-Methoxy-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The synthetic pathway is primarily based on the well-established Gould-Jacobs reaction, a robust method for the formation of 4-hydroxyquinoline derivatives. This document provides detailed experimental protocols, tabulated quantitative data for all reaction components, and visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process commencing with the condensation of 3-methoxyaniline with a trifluoromethylated β-ketoester, followed by a thermally induced cyclization to form the quinoline core, and concluding with hydrolysis and decarboxylation to yield the final product.

Caption: Overall synthetic workflow for this compound.

Physicochemical and Safety Data

A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid | 536-90-3 |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Colorless liquid | 376-34-1 |

| This compound | C₁₁H₈F₃NO₂ | 243.18 | Solid | 41192-85-2 |

Experimental Protocols

Step 1: Condensation of 3-Methoxyaniline with Ethyl 4,4,4-trifluoroacetoacetate

This initial step involves the formation of the enamine intermediate, ethyl 3-((3-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate.

Materials:

-

3-Methoxyaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Toluene (or other suitable solvent)

-

Dean-Stark apparatus (optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add equimolar amounts of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Add a suitable solvent such as toluene to facilitate the reaction and azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Caption: Workflow for the condensation step.

Step 2: Thermal Cyclization

The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

Materials:

-

Crude enamine intermediate from Step 1

-

High-boiling solvent (e.g., Dowtherm A, diphenyl ether)

-

High-temperature reaction vessel

-

Heating mantle with a temperature controller

Procedure:

-

In a suitable high-temperature reaction vessel, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.

-

Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature for a period of time (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC if possible.

-

After the cyclization is complete, cool the reaction mixture to room temperature.

-

The product, ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate, will often precipitate upon cooling.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation

The final step involves the saponification of the ester group followed by decarboxylation to yield the target this compound.

Materials:

-

Ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

-

Sodium hydroxide (or other suitable base)

-

Ethanol/Water mixture

-

Hydrochloric acid (or other suitable acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Suspend the quinoline-3-carboxylate intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

The carboxylic acid intermediate may precipitate and can be isolated, or the reaction can proceed directly to decarboxylation.

-

To effect decarboxylation, heat the acidified mixture or the isolated carboxylic acid in a suitable high-boiling solvent until gas evolution ceases.

-

Cool the reaction mixture. The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and dry to obtain the pure product.

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Data Type | Expected Values |

| ¹H NMR | Peaks corresponding to the aromatic protons on the quinoline ring and the methoxy group protons. |

| ¹³C NMR | Signals for the trifluoromethyl carbon, the carbons of the quinoline ring system, and the methoxy carbon. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product (243.18 g/mol ). |

| Melting Point | A sharp melting point characteristic of a pure crystalline solid. |

| Yield | The overall yield for the three-step synthesis is expected to be moderate to good, depending on the optimization of each step. |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from simple starting materials to the final complex heterocyclic product, as illustrated in the following diagram.

Caption: Logical flow of the Gould-Jacobs synthesis.

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Disclaimer: Direct experimental data for 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is limited in publicly available literature. This guide provides a comprehensive profile based on computational data and extrapolated information from structurally analogous compounds, including isomers and derivatives, to offer insights for researchers, scientists, and drug development professionals.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design. This guide focuses on the chemical and potential biological properties of this compound, a compound combining the quinoline core with these key functional groups.

Chemical and Physical Properties

The physicochemical properties of this compound have been estimated using computational models. For comparative purposes, data for closely related analogs are also presented. This allows for an informed estimation of the compound's behavior in various chemical and biological systems.

Table 1: Computed Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol[1] | 7-Methoxy-2-methylquinolin-4-ol[2] | 7-Methoxyquinolin-4-ol[3] |

| Molecular Formula | C₁₁H₈F₃NO₂ | C₁₁H₈F₃NO₂ | C₁₁H₁₁NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 243.18 g/mol | 243.18 g/mol | 189.21 g/mol | 175.18 g/mol |

| IUPAC Name | 7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | 7-methoxy-2-methyl-1H-quinolin-4-one | 7-methoxy-1H-quinolin-4-one |

| XLogP3 | N/A | 2.4 | 1.9 | N/A |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |

| Rotatable Bond Count | 1 | 1 | 1 | 1 |

Note: Quinolin-4-ol compounds exist in tautomeric equilibrium with their corresponding quinolin-4(1H)-one form.

Spectroscopic Profile (Inferred)

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. A singlet corresponding to the methoxy (-OCH₃) protons would likely appear around 3.8-4.0 ppm. A signal for the proton at the 3-position is also expected.

-

¹³C NMR: The carbon spectrum would display signals for all 11 carbon atoms. The trifluoromethyl carbon would appear as a quartet due to C-F coupling, with a characteristic chemical shift.[5] The carbonyl carbon of the quinolin-4-one tautomer would be observed significantly downfield.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, likely appearing in the range of -60 to -65 ppm (relative to CFCl₃).[5]

-

Mass Spectrometry: Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight.[7][8][9][10] The molecular ion peak [M]+• or protonated molecule [M+H]⁺ should be readily observable. Characteristic fragmentation would likely involve the loss of CO, and fragmentation of the methoxy group.

Experimental Protocols

The synthesis of 4-quinolinone derivatives can be achieved through several established methods, such as the Gould-Jacobs reaction or Camps cyclization.[11] A plausible route to the target compound could involve the cyclization of an appropriately substituted aniline with a β-ketoester.

Protocol: Modified Conrad-Limpach Synthesis

-

Starting Materials: 3-Methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Step 1: Condensation: Mix equimolar amounts of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

-

Step 2: Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This step forms the intermediate enamine.

-

Step 3: Cyclization: Remove the reaction solvent under reduced pressure. Add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A) and heat to a high temperature (approx. 250 °C) to induce thermal cyclization.

-

Step 4: Isolation and Purification: Cool the reaction mixture, which should cause the product to precipitate. Collect the solid product by filtration.

-

Step 5: Purification: Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Below is a conceptual workflow for this synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are widely recognized for their potential as kinase inhibitors in cancer therapy.[12][13][14] The structure of this compound suggests it may fit into the ATP-binding pocket of various kinases, potentially disrupting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[15][16]

The trifluoromethyl group can enhance binding interactions within the kinase domain, while the quinolin-4-one core acts as a scaffold mimicking the purine ring of ATP. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis, and can induce apoptosis.

The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in this pathway.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the title compound.

Conclusion

While direct experimental data remains scarce, computational analysis and comparison with structurally similar compounds provide a strong foundation for understanding the chemical properties of this compound. Its structural features suggest it is a promising candidate for further investigation, particularly within the realm of kinase inhibitor development for oncology. The protocols and potential mechanisms outlined in this guide serve as a valuable starting point for researchers aiming to synthesize and evaluate this and other novel quinoline derivatives.

References

- 1. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. ijmphs.com [ijmphs.com]

An In-depth Technical Guide on the Physical Properties of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the chemical compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. The information is targeted towards researchers, scientists, and professionals in the field of drug development who may be interested in the potential applications of this molecule. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily presents predicted values obtained from computational models.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The table below summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₃NO₂ | |

| Molecular Weight | 243.18 g/mol | [1] |

| Boiling Point (Predicted) | 339.9 ± 37.0 °C | [1] |

| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [1] |

| CAS Number | 41192-85-2 | [1] |

Experimental Protocols

Specific experimental protocols for the synthesis or the determination of the physical properties of this compound have not been detailed in the reviewed literature. However, general methodologies for the synthesis of quinoline derivatives and the determination of their physicochemical properties are well-established.

General Synthesis of Quinoline Derivatives

The synthesis of quinoline scaffolds can be achieved through various established methods, such as the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach synthesis, and Friedländer synthesis. A common approach for the synthesis of substituted quinolin-4-ols involves the cyclization of an appropriately substituted aniline with a β-ketoester.

For instance, the synthesis of a related compound, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, was achieved by the microwave-assisted hydrolysis of its corresponding ethyl ester in the presence of potassium hydroxide.[2] This suggests that a potential synthetic route to this compound could involve the cyclization of 3-methoxyaniline with an appropriate trifluoromethyl-β-ketoester, followed by any necessary functional group manipulations.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of chemical compounds.

-

Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation. For small quantities or high-boiling compounds, techniques like micro-boiling point determination or thermogravimetric analysis (TGA) can be used.

-

Solubility: Typically determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a given temperature and observing the point of saturation. Spectroscopic methods can be used for quantitative analysis.

-

pKa: The acid dissociation constant can be determined using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel quinoline derivative like this compound.

Signaling Pathways

There is no specific information available in the searched resources detailing the involvement of this compound in any particular signaling pathways. Quinoline derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities and can interact with various cellular targets, but specific data for this compound is lacking.

Conclusion

This compound is a quinoline derivative with predicted physical properties that may be of interest for further investigation in drug discovery and development. The lack of extensive experimental data highlights an opportunity for further research to synthesize and characterize this compound, thereby elucidating its potential biological activities and therapeutic applications. The methodologies and workflows described in this guide provide a framework for such future studies.

References

Structure Elucidation of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust methodology for its synthesis and characterization based on established chemical principles and spectroscopic data from structurally related analogs. This guide includes predicted spectroscopic data, detailed experimental protocols, and visual workflows to support researchers in the synthesis and confirmation of this molecule's structure.

Proposed Synthesis: Conrad-Limpach Reaction

A reliable method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[1][2][3][4] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, the proposed reactants would be m-anisidine and ethyl 4,4,4-trifluoroacetoacetate.

The reaction proceeds in two main stages:

-

Condensation: Reaction of m-anisidine with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate. This step is typically performed at a moderate temperature.

-

Cyclization: The enamine intermediate is heated at high temperatures (around 250 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce thermal cyclization and form the desired this compound.[5]

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the chemical structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H-3 | ~6.5 | s | - | The chemical shift is influenced by the adjacent electron-withdrawing CF₃ group and the hydroxyl group. |

| H-5 | ~7.8 | d | ~9.0 | Ortho-coupling with H-6. |

| H-6 | ~7.0 | dd | ~9.0, ~2.5 | Ortho-coupling with H-5 and meta-coupling with H-8. |

| H-8 | ~6.9 | d | ~2.5 | Meta-coupling with H-6. |

| OCH₃ | ~3.9 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |

| OH | ~11.5 | br s | - | Broad singlet due to hydrogen bonding and exchange; chemical shift can be variable. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~145 (q, J ≈ 35 Hz) | Quartet due to coupling with the three fluorine atoms of the CF₃ group. |

| C-3 | ~105 | |

| C-4 | ~175 | Carbonyl-like carbon of the quinolin-4-ol tautomer. |

| C-4a | ~140 | |

| C-5 | ~125 | |

| C-6 | ~115 | |

| C-7 | ~160 | Carbon attached to the electron-donating methoxy group. |

| C-8 | ~100 | |

| C-8a | ~120 | |

| CF₃ | ~122 (q, J ≈ 275 Hz) | Quartet due to one-bond coupling with the three fluorine atoms. |

| OCH₃ | ~56 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl group (intramolecular hydrogen bonding) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (methoxy group) |

| 1650-1630 | C=O stretch | Quinolin-4-one tautomer |

| 1620-1580 | C=C and C=N stretch | Aromatic and quinoline ring |

| 1300-1100 | C-F stretch | Trifluoromethyl group |

| 1250-1200 | C-O stretch | Aryl ether (methoxy group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 243 | Molecular ion [M]⁺ |

| 224 | [M - F]⁺ |

| 215 | [M - CO]⁺ or [M - N₂]⁺ |

| 186 | [M - CO - F]⁺ |

| 174 | [M - CF₃]⁺ |

| 146 | [M - CF₃ - CO]⁺ |

| 102 | Loss of HCN from a quinoline fragment[6][7] |

Experimental Protocols

Synthesis of this compound

-

Condensation: In a round-bottom flask, dissolve m-anisidine (1.0 eq.) in a suitable solvent such as ethanol. Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) and a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

Cyclization: Add the crude enamine to a high-boiling point solvent like diphenyl ether in a flask equipped with a reflux condenser. Heat the mixture to approximately 250 °C for 30-60 minutes, again monitoring by TLC.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of the purified compound in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.[8]

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.[9][10]

Mandatory Visualizations

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for Synthesis and Structure Elucidation.

Hypothetical Signaling Pathway Investigation

Quinoline derivatives are known for their wide range of biological activities, often involving interactions with specific signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

Caption: Hypothetical Drug Discovery Workflow.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. jptcp.com [jptcp.com]

- 3. synarchive.com [synarchive.com]

- 4. Conrad-Limpach Cyclization [drugfuture.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this report compiles predicted and comparative data based on structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Structure

IUPAC Name: 7-Methoxy-2-(trifluoromethyl)-1H-quinolin-4-one

Molecular Formula: C₁₁H₈F₃NO₂

Molecular Weight: 243.18 g/mol

Structure:

Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~7.9 | d | 1H | H-5 |

| ~7.0 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-8 |

| ~6.5 | s | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Note: The spectrum is predicted for a DMSO-d₆ solvent. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-4 |

| ~162 | C-7 |

| ~148 | C-8a |

| ~145 (q, J ≈ 35 Hz) | C-2 |

| ~125 | C-5 |

| ~120 (q, J ≈ 275 Hz) | -CF₃ |

| ~118 | C-4a |

| ~115 | C-6 |

| ~105 | C-3 |

| ~101 | C-8 |

| ~56 | -OCH₃ |

Note: The spectrum is predicted for a DMSO-d₆ solvent. The trifluoromethyl group introduces characteristic quartet (q) splitting for C-2 and the CF₃ carbon itself due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 to -70 | s | -CF₃ |

Note: The spectrum is referenced to CFCl₃ (δ = 0.00 ppm). The chemical shift of the -CF₃ group can vary depending on the electronic environment.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H and N-H stretching |

| 1650 | Strong | C=O stretching (quinolinone) |

| 1620, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| 1250 - 1050 | Strong | C-O stretching (methoxy) and C-F stretching (trifluoromethyl) |

| 850 - 800 | Medium | C-H out-of-plane bending (aromatic) |

Note: The spectrum is predicted for a solid sample (e.g., KBr pellet or ATR).

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 243.05 | [M]⁺ (Molecular Ion) |

| 244.05 | [M+H]⁺ (in ESI+) |

| 242.04 | [M-H]⁻ (in ESI-) |

Note: High-resolution mass spectrometry (HRMS) would provide a more accurate mass for molecular formula confirmation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinoline derivatives, adaptable for this compound.

Synthesis

A common synthetic route to 2-(trifluoromethyl)quinolin-4-ols involves the Conrad-Limpach reaction or a related cyclization strategy. For this compound, a plausible approach would be the reaction of 3-methoxyaniline with an ethyl 4,4,4-trifluoroacetoacetate followed by a thermal cyclization.

Example Protocol:

-

To a stirred solution of 3-methoxyaniline in a suitable solvent (e.g., ethanol or acetic acid), add ethyl 4,4,4-trifluoroacetoacetate.

-

The reaction mixture is heated to reflux for several hours to form the intermediate enamine.

-

The solvent is removed under reduced pressure.

-

The crude intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (e.g., 250 °C) to effect the cyclization.

-

After cooling, the product precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Spectroscopic Analysis

General Considerations:

-

Ensure the sample is pure and dry before analysis to avoid interference from impurities and solvents.

-

Use deuterated solvents for NMR spectroscopy. The choice of solvent can affect chemical shifts.

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

For ¹⁹F NMR, chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets, thin films, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra can be recorded using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, experimental data should be acquired for an authenticated sample.

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Researchers

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents.[1] Its inherent structural features and the versatility for chemical modification have rendered it a "privileged structure" in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2] This technical guide provides an in-depth exploration of these activities, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of this remarkable class of compounds.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis.[3][5]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [6] |

| HCT-116 (Colon) | 5.34 | [6] | ||

| MCF-7 (Breast) | 5.21 | [6] | ||

| 4-Anilinoquinoline Derivatives | Phenylsulfonylurea-containing 4-aniline quinoline | MCF-7 (Breast) | Comparable to positive control | [7] |

| Pyrazolo[4,3-f]quinoline Derivatives | Compound 1M | NUGC-3 (Gastric) | <8 | [8] |

| Compound 2E | NUGC-3 (Gastric) | <8 | [8] | |

| Compound 2P | NUGC-3 (Gastric) | <8 | [8] | |

| 2-Styrylquinoline Derivatives | Compound 48 | EGFR | 2.23 | [7] |

| Compound 49 | EGFR | 1.11 | [7] | |

| Quinoline-based mTOR Inhibitor | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 0.064 | [9] |

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers.[10] Certain quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[7][9]

-

Src Kinase Pathway: Src, a non-receptor tyrosine kinase, is a crucial regulator of cell proliferation, survival, and migration.[11] Its overactivation is implicated in the progression of many cancers.[11] Some quinoline derivatives act as potent inhibitors of Src kinase.[11]

-

Pim-1 Kinase Pathway: Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Upregulation of Pim-1 is observed in several human cancers. Quinoline derivatives have been reported as inhibitors of Pim-1 kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 9. pnas.org [pnas.org]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

Potential Mechanism of Action of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanisms of action for the novel synthetic compound, 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally analogous quinoline derivatives to propose plausible biological activities and molecular targets. The core quinoline scaffold, substituted with a 7-methoxy group, a 2-trifluoromethyl moiety, and a 4-hydroxyl group, suggests potential for anticancer, anti-inflammatory, and kinase inhibitory activities. This guide provides a comprehensive overview of these hypothesized mechanisms, supported by representative quantitative data from related compounds, detailed experimental protocols for future validation, and visual representations of implicated signaling pathways.

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The biological effects of quinoline-based compounds are profoundly influenced by the nature and position of their substituents. The subject of this guide, this compound, possesses a unique combination of functional groups that suggests a multifaceted pharmacological profile.

-

The 7-methoxy group on the quinoline ring has been associated with enhanced antitumor activity in various heterocyclic compounds.

-

The 2-trifluoromethyl group is a well-known bioisostere for a methyl group, which can significantly improve metabolic stability, lipophilicity, and cell membrane permeability of drug candidates[3].

-

The 4-hydroxyquinoline (quinolin-4-ol) core is a privileged scaffold found in numerous bioactive molecules, including those that exhibit cytotoxicity and kinase inhibitory activity[4][5].

This guide will explore the potential mechanisms of action of this compound by drawing parallels with established activities of structurally related compounds.

Hypothesized Mechanisms of Action

Based on the accumulated knowledge of quinoline pharmacology, three primary mechanisms of action are proposed for this compound:

-

Inhibition of Protein Kinases: The structural similarity of the 7-methoxy-4-hydroxyquinoline core to known kinase inhibitors suggests that this compound may target key enzymes in cellular signaling pathways.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic quinoline ring system is a classic pharmacophore for DNA intercalating agents, a mechanism that can be further influenced by the electron-withdrawing trifluoromethyl group.

-

Modulation of Inflammatory Pathways: Methoxy and hydroxyl substitutions on heterocyclic scaffolds have been implicated in the attenuation of inflammatory responses.

Potential as a Protein Kinase Inhibitor

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established cores for inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases[2][6]. The 4-hydroxyquinoline moiety of this compound can be considered a bioisostere of the 4-anilino group in its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. The 7-methoxy group, in particular, has been shown to contribute favorably to the inhibitory activity of quinazoline-based kinase inhibitors[7].

Hypothetical Signaling Pathway: Inhibition of EGFR Signaling

// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; EGFR -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; mTOR -> Proliferation [label="Promotes"]; ERK -> Proliferation [label="Promotes"]; Compound -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: "Hypothesized inhibition of the EGFR signaling pathway."

Quantitative Data from Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various quinoline and quinazoline derivatives against relevant protein kinases. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Anilino-7-methoxyquinoline Derivatives | EGFR | 10 - 100 | [6] |

| 4-Anilino-7-methoxyquinazoline Derivatives | EGFR | 5 - 50 | [8] |

| 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles | Src | 20 - 200 | [2] |

| 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles | Abl | 50 - 500 | [2] |

| Quinolone Derivatives | Axl | 26 | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Materials:

-

Recombinant human protein kinases (e.g., EGFR, Src, Abl).

-

Specific peptide substrates for each kinase.

-

ATP (Adenosine triphosphate).

-

This compound stock solution in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well microplates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential as a DNA Intercalator and Topoisomerase Inhibitor

The planar, electron-deficient nature of the trifluoromethyl-substituted quinoline ring suggests that this compound could act as a DNA intercalating agent. Such compounds insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription. This mechanism is often coupled with the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology.

Proposed Mechanism of DNA Intercalation and Topoisomerase I Inhibition

// Nodes Supercoiled_DNA [label="Supercoiled DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TopoI [label="Topoisomerase I", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage_Complex [label="Topoisomerase I-DNA\nCleavage Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Religated_DNA [label="Religated DNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Supercoiled_DNA -> TopoI [label="Binds"]; TopoI -> Cleavage_Complex [label="Creates Nick"]; Cleavage_Complex -> Religated_DNA [label="Religation"]; Compound -> Cleavage_Complex [label="Stabilizes", color="#EA4335", fontcolor="#EA4335"]; Cleavage_Complex -> DSB [label="Collision with\nReplication Fork", color="#EA4335", fontcolor="#EA4335"]; DSB -> Apoptosis; } caption: "Hypothesized stabilization of the Topoisomerase I-DNA cleavage complex."

Quantitative Data from Structurally Related DNA-Binding Agents

The following table presents the cytotoxic activity (IC50 values) of quinoline derivatives known to interact with DNA.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 | 10 | [10] |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | NCI-60 Panel (Mean) | 1.26 | [11] |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 | 0.33 |

Experimental Protocol: Topoisomerase I Relaxation Assay

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.

Materials:

-

Human Topoisomerase I.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

This compound stock solution in DMSO.

-

Topoisomerase I assay buffer.

-

Agarose gel electrophoresis system.

-

DNA staining agent (e.g., ethidium bromide).

Procedure:

-

Prepare reaction mixtures containing supercoiled DNA, Topoisomerase I assay buffer, and varying concentrations of this compound.

-

Add human Topoisomerase I to each reaction mixture to initiate the relaxation of the supercoiled DNA.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Potential as a Modulator of Inflammatory Pathways

Certain heterocyclic compounds bearing methoxy and hydroxyl groups have demonstrated anti-inflammatory properties. For instance, 4-Hydroxy-7-methoxycoumarin has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways[12]. Given the structural similarities, this compound may exert similar effects.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(TNF-α, IL-6, COX-2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IKK; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Compound -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: "Hypothesized inhibition of the NF-κB signaling pathway."

Quantitative Data from Structurally Related Anti-inflammatory Agents

The following table shows the effects of a related compound on the production of inflammatory mediators.

| Compound | Cell Line | Parameter | IC50 (mM) | Reference |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | NO Production | ~0.6 | [12] |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | PGE2 Production | ~0.9 | [12] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS).

-

This compound stock solution in DMSO.

-

Griess Reagent System.

-

96-well cell culture plates.

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Absorbance is measured at 540 nm using a microplate reader.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Conclusion

While further experimental validation is required, the structural features of this compound strongly suggest its potential as a multi-target therapeutic agent. The plausible mechanisms of action, including protein kinase inhibition, DNA intercalation, and modulation of inflammatory pathways, offer exciting avenues for future drug discovery and development efforts. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise biological activities and therapeutic potential of this promising compound.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 8. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone antibiotic derivatives as new selective Axl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a synthetic quinoline derivative of interest for potential pharmacological applications. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide sites for hydrogen bonding, making it an intriguing candidate for drug design.[3]

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound. Due to the limited publicly available experimental data on this specific molecule, this document serves as a methodological framework, outlining the necessary steps for its computational evaluation, from synthesis and hypothesized biological activity to detailed in silico experimental protocols. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Proposed Synthesis

The synthesis of 4-hydroxyquinoline derivatives is well-established in the literature. A common and effective method is the Conrad-Limpach reaction or the Gould-Jacob reaction.[4][5] A plausible synthetic route for this compound would involve the condensation of 3-methoxyaniline with an appropriate β-ketoester, followed by thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis

-

Reactant Preparation: Prepare a solution of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Condensation: The reactants are mixed, typically in a solvent like ethanol, and stirred at room temperature. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the formation of the enamine intermediate.

-

Cyclization: The intermediate is heated to a high temperature (typically 250°C) in a high-boiling point solvent such as diphenyl ether. This promotes an intramolecular cyclization reaction.

-

Purification: The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final compound.[5]

Hypothesized Biological Activity and Signaling Pathway

Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6] The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Based on the broad activity of the quinoline scaffold, it is hypothesized that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

In Silico Modeling Workflow

A typical in silico workflow for evaluating a novel compound involves several stages, from data preparation to computational analysis and prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] This can be used to predict the activity of new, untested compounds.

Experimental Protocol: 2D-QSAR Modeling

-

Data Set Collection: A dataset of quinoline derivatives with experimentally determined inhibitory activity (IC50 values) against a specific kinase (e.g., Akt1) is compiled from the literature. The IC50 values are converted to pIC50 (-logIC50) for the analysis.[11]

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of 2D molecular descriptors (e.g., topological, constitutional, and electronic descriptors) is calculated using software like PaDEL-Descriptor or Dragon.

-

Data Splitting: The dataset is divided into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive power.

-

Model Building: Multiple Linear Regression (MLR) or other machine learning algorithms are used to build a model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[12]

-

Model Validation: The robustness and predictive ability of the model are assessed using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the predictive R² for the external test set.[13][14]

-

Prediction for New Compound: The validated QSAR model is then used to predict the pIC50 value of this compound.

Hypothetical QSAR Data Presentation

| Compound ID | Structure | Actual pIC50 | Predicted pIC50 | Residual |

| Analog 1 | [Structure] | 7.5 | 7.4 | 0.1 |

| Analog 2 | [Structure] | 6.8 | 6.9 | -0.1 |

| ... | ... | ... | ... | ... |

| This compound | [Structure] | N/A | 7.2 | N/A |

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.[16]

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., Akt1, PDB ID: 4GV1) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[17]

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).[16]

-

Grid Generation: A grid box is defined around the ATP-binding site of the protein to specify the search space for the docking algorithm.[16]

-

Docking Simulation: The prepared ligand is docked into the active site of the protein using software like AutoDock Vina or Glide. The program explores various conformations and orientations of the ligand and calculates a docking score, which estimates the binding affinity.[17]

-

Analysis of Results: The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[17]

Hypothetical Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| This compound | -9.2 | Lys179, Glu228 | Hydrogen Bond |

| Val164, Leu264 | Hydrophobic | ||

| Co-crystallized Ligand | -10.5 | Lys179, Asp292 | Hydrogen Bond |

| Met281, Leu264 | Hydrophobic |

Conclusion

This technical guide outlines a hypothetical yet robust in silico modeling strategy for the evaluation of this compound as a potential kinase inhibitor. By employing QSAR and molecular docking, researchers can predict its biological activity, understand its potential mechanism of action at a molecular level, and prioritize it for further experimental validation. While the data presented herein is illustrative, the detailed protocols provide a solid foundation for conducting computational studies on this and other novel quinoline derivatives, thereby accelerating the drug discovery and development process. Experimental synthesis and biological evaluation are essential next steps to validate these in silico findings.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcbms.org [jcbms.org]

- 12. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]

- 13. docta.ucm.es [docta.ucm.es]

- 14. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Quinolin-4-ol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4-ol, and its tautomeric form quinolin-4-one, represents a privileged scaffold in medicinal chemistry and drug discovery. Compounds featuring this heterocyclic core are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, and antimalarial properties, underscoring the therapeutic potential of this compound class.[3] The continuous emergence of drug resistance and the need for more effective and safer therapeutics drive the ongoing search for novel quinolin-4-ol derivatives. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of new quinolin-4-ol compounds, with a focus on methodologies relevant to researchers in drug development.

Discovery of Novel Quinolin-4-ol Compounds from Natural Sources: A Case Study from Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel bioactive secondary metabolites.[3][4] These microorganisms engage in a symbiotic relationship with their host, often producing compounds with significant therapeutic potential. One such class of compounds includes quinolin-4-ol derivatives.

Isolation of Aniquinazolines from Aspergillus nidulans

A recent study on the endophytic fungus Aspergillus nidulans MA-143, isolated from the leaves of the marine mangrove plant Rhizophora stylosa, led to the discovery of four new quinazolinone alkaloids, aniquinazolines A–D.[5] While these are technically quinazolin-4-ones, the isolation methodology is directly applicable to quinolin-4-ols.

Experimental Protocols

Fermentation and Extraction of Fungal Metabolites

A detailed protocol for the cultivation of the endophytic fungus and extraction of its secondary metabolites is crucial for isolating novel compounds.

-

Fungal Strain: Aspergillus nidulans MA-143, isolated from the leaves of the marine mangrove plant Rhizophora stylosa.[5]

-

Fermentation:

-

The fungal strain is cultured statically in a liquid potato-dextrose broth (PDB) medium. The medium consists of 20 g glucose, 5 g peptone, and 3 g yeast extract per 1000 mL of seawater, with the pH adjusted to 6.5–7.0.[5]

-

The fermentation is carried out in 1 L Erlenmeyer flasks, each containing 300 mL of the liquid medium.

-

The flasks are incubated at room temperature for 30 days.[5]

-

-

Extraction:

-

After the incubation period, the fermentation broth is filtered to separate the mycelia from the culture filtrate.

-

The filtrate is then repeatedly extracted with an organic solvent such as ethyl acetate (EtOAc) to partition the secondary metabolites into the organic phase.

-

The mycelia are also extracted with a suitable solvent like methanol (MeOH) to ensure the recovery of any intracellular compounds.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Isolation and Purification of Quinolin-4-ol Compounds

The crude extract, a complex mixture of various metabolites, is subjected to a series of chromatographic techniques to isolate the pure compounds.

-

Initial Fractionation: The crude extract is typically subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to separate the compounds into fractions of varying polarity.

-

Further Purification: The fractions containing the compounds of interest, as identified by techniques like thin-layer chromatography (TLC), are further purified using repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC).

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure.[5]

Biological Activity Assays

The cytotoxic effects of the isolated compounds against various cancer cell lines are evaluated to determine their anticancer potential.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line are used.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.

-

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

-

Procedure (Luminescence-based):

-

A master mix containing 5x kinase buffer, ATP, and a peptide substrate (e.g., Poly (Glu, Tyr) 4:1) is prepared.[6]

-

The master mix is added to the wells of a 96-well plate.

-

The test compound (at various concentrations) is added to the respective wells.

-

The enzymatic reaction is initiated by adding recombinant human VEGFR-2 kinase to the wells.

-

The plate is incubated at 30°C for 45 minutes.[6]

-

A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well, which measures the amount of ATP remaining in the solution. The amount of luminescence is inversely proportional to the kinase activity.[6]

-

Luminescence is measured using a microplate reader.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Tubulin is a critical protein involved in cell division, and its polymerization into microtubules is a target for many anticancer drugs.

-

Principle: This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules. Polymerization can be monitored by an increase in turbidity (light scattering) or fluorescence.

-

Procedure (Turbidity-based):

-

Purified tubulin is reconstituted in a polymerization buffer.

-

The tubulin solution is added to a pre-warmed 96-well plate.

-

The test compound (at various concentrations) is added to the wells.

-

The plate is incubated at 37°C, and the absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for an hour using a microplate reader.[4]

-

The rate of tubulin polymerization is determined from the increase in absorbance over time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Cytotoxic Activity of Aniquinazolines A–D against Brine Shrimp [5]

| Compound | LD50 (µM) |

| Aniquinazoline A | 1.27 |

| Aniquinazoline B | 2.11 |

| Aniquinazoline C | 4.95 |

| Aniquinazoline D | 3.42 |

| Colchicine (Positive Control) | 88.4 |

Table 2: In Vitro Anticancer Activity of Novel Synthetic Quinolin-4-one Derivatives [7]

| Compound | Cancer Cell Line | IC50 (µmol) |

| IVg | A549 (Lung) | 0.0298 |

| IVg | MDA-MB (Breast) | 0.0338 |

Mandatory Visualizations

Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinolin-4-ol compounds.

Experimental Workflows

Caption: General workflow for the isolation of novel quinolin-4-ol compounds from endophytic fungi.

Caption: Workflow for the biological evaluation of novel quinolin-4-ol compounds.

Conclusion

The discovery and development of novel quinolin-4-ol compounds remain a promising avenue for identifying new therapeutic agents, particularly in the field of oncology. The methodologies outlined in this guide, from the isolation of natural products to the detailed in vitro characterization of their biological activity, provide a framework for researchers to advance their drug discovery programs. The continued exploration of natural sources, such as endophytic fungi, coupled with robust synthetic and biological evaluation strategies, will undoubtedly lead to the identification of the next generation of quinolin-4-ol-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aniquinazolines A–D, Four New Quinazolinone Alkaloids from Marine-Derived Endophytic Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a pivotal tactic in modern medicinal chemistry.[1][2][3] Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic efficacy.[4][5] This guide provides a comprehensive overview of the role of the CF3 group in drug design, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Modulation of Physicochemical Properties

The introduction of a CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3]

1.1. Lipophilicity